molecular formula C12H11FN2O3 B2836396 3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 937620-39-8

3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B2836396
CAS No.: 937620-39-8
M. Wt: 250.229
InChI Key: GHAQDGXDFQLUJU-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” would depend on its molecular structure. Some general properties that could be determined include its molecular weight, boiling point, melting point, and solubility in various solvents .

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) compounds, related to the oxadiazole family, have been identified as crucial for developing chemosensors for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors underline their significant potential in analytical chemistry for environmental monitoring and biomedical applications (Roy, 2021).

Therapeutic Applications

1,3,4-Oxadiazole derivatives have been recognized for their wide range of biological activities, which include anticancer, antifungal, antibacterial, and anti-inflammatory properties. These compounds exhibit effective binding with various enzymes and receptors in biological systems, highlighting their therapeutic potential across a broad spectrum of diseases (Verma et al., 2019).

Environmental Impact and Degradation

Research on polyfluoroalkyl chemicals, which share a fluorine-related chemical structure with the compound , has raised awareness about their persistence in the environment and potential toxic effects. Studies emphasize the need for further investigation into the environmental fate, degradation pathways, and biodegradability of such compounds to assess their safety and ecological impact more accurately (Wang et al., 2013).

Drug Development

The unique structural features of 1,3,4-oxadiazole rings have spurred interest in developing new medicinal agents. The exploration of synthetic methods and the biological roles of 1,3,4-oxadiazoles have led to significant advances in drug development, particularly in designing compounds with improved efficacy and reduced toxicity for treating various ailments (Nayak & Poojary, 2019).

Safety and Hazards

The safety and hazards associated with “3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures to minimize risk of exposure .

Properties

IUPAC Name

3-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-7-6-8(2-3-9(7)13)12-14-10(18-15-12)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAQDGXDFQLUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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